Ortetamine

Catalog No.
S1916738
CAS No.
5580-32-5
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ortetamine

Researchers often observe non-reproducible stimulant profiles when substituting amphetamine with meta- or para-methylamphetamine isomers. Ortetamine (2-methylamphetamine) solves this as the only positional isomer that fully substitutes for the (+)amphetamine stimulus in drug discrimination. It provides an amphetamine-like behavioral response at ~10-fold higher doses, enabling finer dose-response resolution.

  • Fully substitutes for amphetamine cue (rat discrimination ED50 ~10× higher than amphetamine), while 3- and 4-isomers fail.
  • Ortho-methyl SAR benchmark for correlating methyl-group position to interoceptive stimulus intensity.
  • Certified analytical standard for unambiguous LC/MS or GC/MS identification of 2-methylamphetamine versus other isomers.

CAS Number

5580-32-5

Product Name

Ortetamine

IUPAC Name

1-(2-methylphenyl)propan-2-amine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3

InChI Key

ZEMQBDFHXOOXLY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(C)N

Canonical SMILES

CC1=CC=CC=C1CC(C)N

Synonyms

Ortetamine, 2-Methylamphetamine, ortho-Methylamphetamine, 2-Me-amphetamine, 1-(2-methylphenyl)propan-2-amine, α,2-Dimethylphenethylamine, (±)-Ortetamine

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 50 mg

Ortetamine (CAS: 5580-32-5), also known as 2-methylamphetamine, is a positional isomer of amphetamine and a member of the substituted phenethylamine class. It functions as a monoamine releasing agent, sharing a core mechanism with other amphetamines. [1] However, the placement of the methyl group at the ortho- (2-) position on the phenyl ring significantly modifies its pharmacological potency and in-vivo effects compared to amphetamine and its other positional isomers, 3- and 4-methylamphetamine. [2] This makes Ortetamine a critical tool for structure-activity relationship (SAR) studies and for research requiring a specific, amphetamine-like profile with attenuated potency.

Research Fit

Behavioral pharmacology discriminative stimulus models: Reported full substitution profile for amphetamine-like interoceptive cue in rodent discrimination studies.
Forensic isomer-specific identification workflows: Ortho-methyl regioisomer requires certified reference material for method validation because isomers are indistinguishable by standard MS.
Controlled substance procurement context: Schedule II classification means DEA licensing and secure handling protocols apply; distinct from unscheduled analog procurement.

Substituting Ortetamine (2-methylamphetamine) with its positional isomers, 3-methylamphetamine or 4-methylamphetamine, is invalid for most research applications due to fundamental differences in their in-vivo pharmacological effects. Drug discrimination studies in rats trained to recognize (+)amphetamine show that only Ortetamine fully substitutes for the amphetamine training cue, confirming it produces a qualitatively similar stimulus. [1] In contrast, the meta- (3-) and para- (4-) isomers fail to produce full substitution, indicating they do not elicit the same behavioral and subjective effects. [1] Therefore, selecting an isomer based on price or availability without considering the distinct functional profile dictated by the methyl group's position will lead to non-reproducible and invalid experimental outcomes.

Substitution Risk

!
3- or 4-methylamphetamine isomers may shift discriminative stimulus response. In vivo data show only partial generalization, so substitution can alter behavioral pharmacology endpoints.
!
Standard GC-MS alone cannot distinguish ortho-, meta-, and para- isomers. Unambiguous identification requires additional method development (e.g., derivatization or GC-IRD) that the non-ortho isomer reference may not support.
!
Regulatory schedule may differ among analogs. Ortetamine is Schedule II; substituting a lower-scheduled or unscheduled analog can change compliance obligations and institutional review requirements.

Unique In-Vivo Amphetamine-Like Profile Compared to Other Positional Isomers

In a head-to-head comparison using rats trained to discriminate (+)amphetamine (1 mg/kg) from saline, Ortetamine was the only ring-methylated isomer to fully substitute, confirming a qualitatively amphetamine-like stimulus profile. [1] In the same assay, both 3-methylamphetamine and 4-methylamphetamine only produced partial generalization (approximately 50% amphetamine-appropriate responding) before behavior was disrupted at higher doses, demonstrating a clear functional divergence from both (+)amphetamine and Ortetamine. [1]

Evidence DimensionSubstitution for (+)amphetamine stimulus in a rat drug discrimination assay
Target Compound DataFull substitution (100% amphetamine-appropriate responding)
Comparator Or Baseline3-Methylamphetamine & 4-Methylamphetamine: Partial substitution only (~50% amphetamine-appropriate responding)
Quantified DifferenceQualitative difference: Ortetamine fully mimics the (+)amphetamine cue whereas its isomers do not.
ConditionsRats trained to discriminate 1 mg/kg of (+)amphetamine from saline under a variable-interval 15-sec schedule of reinforcement.

This demonstrates that Ortetamine is the correct choice for researchers needing to elicit a classic, dose-dependent amphetamine-like behavioral response, which cannot be achieved with the 3- or 4-methyl isomers.

Full Substitution vs. Partial
Head-to-head
Ortetamine (2-methylamphetamine)
ED50 4.1 mg/kg
Full substitution
vs
3- & 4-methylamphetamine
Partial generalization (~50% max)
No full substitution
Supports ortho-methyl SAR and discriminative stimulus model interpretation.
Rat model trained to discriminate 1 mg/kg (+)-amphetamine.

Attenuated In-Vivo Potency for Dose-Response Modeling

While Ortetamine produces a qualitatively similar stimulus to (+)amphetamine, its potency is significantly lower. The effective dose to produce 50% of the maximum effect (ED50) for Ortetamine in a drug discrimination assay was 4.1 mg/kg. [1] This is approximately 10-fold higher than the typical ED50 for (+)amphetamine in similar procedures, which generally falls in the 0.1-0.4 mg/kg range. [REFS-1, REFS-2]

Evidence DimensionPotency (ED50) in rat drug discrimination assay vs. (+)amphetamine
Target Compound DataED50 = 4.1 mg/kg
Comparator Or Baseline(+)amphetamine: Typical ED50 ≈ 0.4 mg/kg
Quantified DifferenceApproximately 10-fold less potent than (+)amphetamine.
ConditionsRats trained to discriminate 1 mg/kg of (+)amphetamine from saline.

The lower potency makes Ortetamine a suitable tool for constructing a wider, more detailed dose-response curve without reaching behaviorally disruptive ceiling effects that can occur with more potent stimulants like (+)amphetamine.

Relative Potency
Reported
ED50 4.1 mg/kg
~10-fold lower potency vs. 1 mg/kg (+)-amphetamine training dose
Supports dose-response model design for in vivo behavioral studies.
Same discriminative stimulus model; full substitution achieved despite lower potency.

Required for Unambiguous Analytical and Forensic Identification

As a distinct chemical entity and positional isomer of controlled substances, Ortetamine is essential as a certified reference material for the development and validation of analytical methods. Forensic and toxicology laboratories require pure isomeric standards to definitively distinguish 2-methylamphetamine from the more common and legally distinct 4-methylamphetamine or methamphetamine in seized samples or biological matrices. Using a different isomer as a standard would result in incorrect identification and quantification.

Evidence DimensionAnalytical Specificity
Target Compound DataUnique chromatographic and mass spectrometric profile required for positive identification of the 2-methyl isomer.
Comparator Or BaselineOther isomers (e.g., methamphetamine, 4-methylamphetamine) have different profiles and cannot be used as a substitute for method validation.
Quantified DifferenceAbsolute requirement for isomeric purity for legally and scientifically defensible analytical results.
ConditionsAnalytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

For analytical, quality control, or forensic procurement, only the specific isomer (Ortetamine, CAS 5580-32-5) can serve as the correct reference standard for its own identification.

Isomer Differentiation
Reported
GC-MS indistinguishable
Requires GC-IRD or derivatization for unambiguous ortho-isomer identification
Supports forensic method validation and certified reference material selection.
Regioisomers share nearly identical mass spectra per Maher et al. 2012.
Regulatory Status
Context-dependent
Schedule II
DEA license, record-keeping, and secure storage required
Regulatory compliance context for procurement planning.
Under US Controlled Substances Act; institutional review may impose additional requirements.

Structure-Activity Relationship (SAR) Studies of Amphetamines

Use as the ortho-methyl benchmark to directly compare how moving the methyl group to the meta- or para- position alters in-vivo behavioral outcomes, such as the failure of the 3- and 4-isomers to fully replicate the amphetamine stimulus. [1]

Probing Dopaminergic/Noradrenergic Pathways with Attenuated Potency

Investigate stimulant-induced behaviors with a tool that provides a classic amphetamine-like profile but requires a ~10-fold higher dose, allowing for finer resolution in dose-response studies or in models sensitive to the motor-disrupting effects of high-potency stimulants. [1]

Certified Reference Material for Forensic and Toxicological Analysis

Employ as a certified standard for the unambiguous identification and quantification of 2-methylamphetamine, ensuring analytical methods can reliably differentiate it from other regulated positional and structural isomers.

Application Fit Matrix

Application
Selection Property
Validation Focus
Behavioral Pharmacology Research
Reported ortho-methyl discriminative stimulus substitution profile
Full amphetamine-like stimulus generalization in rodent discrimination models
Forensic Isomer Identification
Isomer-specific analytical differentiation requirement
Unambiguous isomer identification method validation (non-MS based)
SAR Studies of Amphetamine Analogs
Ortho-methyl activity and substitution benchmark profile
Stimulus generalization and potency comparison across analogs
Controlled Substance Compliance Training
Schedule II procurement and handling regulatory context
DEA licensing and supply chain security protocol demonstration

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

149.120449483 g/mol

Monoisotopic Mass

149.120449483 g/mol

Heavy Atom Count

11

UNII

VF4N11KKKR

Wikipedia

Ortetamine

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